Product packaging for 2,8-Decadiene-1,10-diol(Cat. No.:)

2,8-Decadiene-1,10-diol

Cat. No.: B1257001
M. Wt: 170.25 g/mol
InChI Key: DGSFTVDRMYHDEH-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Decadiene-1,10-diol is a natural aliphatic organic compound that has been identified as a constituent of the rhizome of Atractylodes lancea , a plant used in traditional medicine . The compound's structure features a carbon chain with terminal hydroxyl groups and conjugated double bonds, a framework often associated with bioactive potential in natural product research . In the plant, it exists naturally as a glucoside derivative, specifically (2E,8E)-2,8-decadiene-4,6-diyne-1,10-diol 1-O-β-D-glucopyranoside . While the specific biological mechanisms and full research applications of this compound are still an active area of investigation, studies on structurally similar aliphatic alcohols and diols from natural sources suggest a promising research value. Related compounds have demonstrated significant bioactivities in preliminary studies, including serving as inhibitors of specific enzymes like sphingosine kinases (SPHK1/2) and exhibiting antimicrobial properties . This makes this compound a compound of interest for researchers in fields like medicinal chemistry and pharmacology, particularly for exploring new chemical entities and their structure-activity relationships. This product is intended for research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B1257001 2,8-Decadiene-1,10-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2E,8E)-deca-2,8-diene-1,10-diol

InChI

InChI=1S/C10H18O2/c11-9-7-5-3-1-2-4-6-8-10-12/h5-8,11-12H,1-4,9-10H2/b7-5+,8-6+

InChI Key

DGSFTVDRMYHDEH-KQQUZDAGSA-N

Isomeric SMILES

C(C/C=C/CO)CC/C=C/CO

Canonical SMILES

C(CCC=CCO)CC=CCO

Synonyms

2,8-decadiene-1,10-diol

Origin of Product

United States

Advanced Synthetic Methodologies for 2,8 Decadiene 1,10 Diol

De Novo Synthetic Routes and Strategies

De novo synthesis of 2,8-decadiene-1,10-diol and its derivatives involves the construction of the molecule from simpler, often petroleum-derived starting materials. These methods offer precise control over the molecular architecture.

Chemo- and Regioselective Functionalization Approaches

The selective functionalization of 1,3-dienes is a powerful strategy for constructing complex molecules. chinesechemsoc.orgnih.gov Controlling the chemo- and regioselectivity of reactions involving dienes is crucial for synthesizing specific isomers of diols. beilstein-journals.org For instance, the nature of substituents on the diene and the choice of catalyst can direct the reaction to the desired product. beilstein-journals.org Palladium-catalyzed reactions, in particular, have shown great promise in the selective transformation of propargylic esters into functionalized 1,3-dienes, which can be precursors to diols. chinesechemsoc.org The development of new catalytic systems continues to enhance the ability to control the outcome of these transformations, providing access to a wide range of functionalized dienes. nih.gov

Stereocontrolled Synthesis of Specific Isomers (e.g., (2E,8E)-2,8-Decadiene-1,10-diol)

The stereocontrolled synthesis of specific isomers of this compound, such as the (2E,8E) isomer, is of significant interest. This particular isomer has been isolated from natural sources like Amomum tsao-ko and has been a target for total synthesis. researchgate.netresearchgate.netresearchgate.net One reported synthesis of (2E,8E)-2,8-decadiene-1,10-diol involves the reduction of diethyl (2E,8E)-deca-2,8-dienedioate. nih.gov This approach highlights the importance of controlling the geometry of the double bonds in the precursor to obtain the desired stereoisomer of the diol. The development of stereoselective methods is crucial for accessing optically pure diols, which are valuable building blocks in the synthesis of biologically active compounds. nih.gov

PrecursorReagentProductReference
Diethyl (2E,8E)-deca-2,8-dienedioateDiisobutylaluminum hydride(2E,8E)-2,8-Decadiene-1,10-diol nih.gov

Catalytic Reduction of Unsaturated Diesters

The catalytic reduction of unsaturated diesters represents a common and effective method for the synthesis of diols, including unsaturated ones like this compound. wikipedia.org This method generally involves the hydrogenation of the ester groups to hydroxyl groups. wikipedia.org For example, the synthesis of (2E,8E)-2,8-decadiene-1,10-diol has been achieved through the reduction of diethyl (2E,8E)-deca-2,8-dienedioate using diisobutylaluminum hydride (DIBAL-H) at low temperatures. nih.gov This transformation is a key step in the total synthesis of this natural product. The choice of reducing agent and reaction conditions is critical to selectively reduce the ester functionalities without affecting the double bonds present in the molecule.

Hydroformylation and Hydrohydroxymethylation Pathways

Hydroformylation is a powerful industrial process that adds a formyl group and a hydrogen atom across a double bond, primarily used for producing aldehydes from alkenes. rsc.org A related process, hydrohydroxymethylation, which is a tandem hydroformylation-hydrogenation reaction, can convert non-conjugated dienes into the corresponding diols. researchgate.net This is typically achieved using a rhodium catalyst. researchgate.net While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the principles of hydroformylation of dienes suggest its potential as a synthetic route. The regioselectivity of the hydroformylation of dienes can be controlled to produce either linear or branched aldehydes, which can then be reduced to the corresponding diols. nih.gov

Electrochemical Synthesis and Related Transformations

Electrochemical methods offer a green and efficient alternative for synthesizing diols. researchgate.net These methods can avoid the use of stoichiometric chemical oxidants or reductants. nih.gov For instance, the electrochemical reduction of diethyl sebacate (B1225510) has been shown to produce 1,10-decanediol (B1670011) with high efficiency. wikipedia.org While the direct electrochemical synthesis of this compound is not specified, the electrochemical dihydroxylation of alkenes is a known transformation. organic-chemistry.org This suggests the possibility of synthesizing the target diol from a suitable diene precursor through an electrochemical approach. Paired electrosynthesis, where useful products are generated at both the anode and cathode, represents a particularly sustainable strategy. researchgate.net

Biomass-Derived Precursors and Sustainable Production Methods

The shift towards a bio-based economy has spurred research into the production of chemicals from renewable resources. Long-chain diols, including those with ten carbon atoms, can potentially be derived from biomass. For example, engineered E. coli have been utilized to produce 1,10-diaminodecane (B146516) from the corresponding diol, indicating a biological route to C10 difunctional compounds. acs.org While the direct microbial synthesis of this compound from biomass has not been reported, the conversion of biomass-derived feedstocks into valuable chemicals is an active area of research. acs.org The development of metabolic pathways in microorganisms could eventually lead to the sustainable production of this and other unsaturated diols.

Enzymatic and Biocatalytic Transformations for Diol Synthesis

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing diols. acs.orgmdpi.com Lipases, in particular, have demonstrated significant utility in the synthesis of diols and their derivatives due to their substrate specificity and ability to function under mild conditions. acs.orgnih.govmdpi.com

One prominent example is the use of immobilized Candida antarctica Lipase (B570770) B (CalB) for the synthesis of polyester (B1180765) oligomer diols. acs.org While not directly synthesizing this compound, the principles are transferable. The process often involves a two-stage polycondensation, starting at atmospheric pressure and transitioning to reduced pressure to drive the reaction to completion. acs.org The reusability of immobilized enzymes like CalB is a key advantage, although a decrease in product yield with each reuse is a limitation that requires consideration. acs.org

Other biocatalytic systems, such as the laccase/TEMPO system, have proven effective in the oxidation of diols to lactones, demonstrating the potential of oxidases in diol transformations. europa.eu The development of novel enzyme systems and cascades continues to expand the possibilities for efficient and environmentally benign synthesis of diols and related compounds. europa.eu

Table 1: Examples of Biocatalytic Systems in Diol Transformations

Biocatalyst SystemTransformationKey FeaturesReference
Immobilized Candida antarctica Lipase B (CalB)Polyester oligomer diol synthesisHigh end-group fidelity, solvent-free options, reusable catalyst. acs.org acs.org
Laccase/TEMPO systemDiol oxidation to lactonesHigh conversion rates, operates in aqueous or biphasic systems. europa.eu europa.eu
Whole cells of Rhodococcus erythropolisDesymmetrization of diols to chiral γ-lactonesSubstrate-dependent selectivity and yield. mdpi.com mdpi.com

Utilization of Natural Product Precursors

Natural products serve as a rich source of starting materials for the synthesis of complex molecules, including this compound. mdpi.comsci-hub.se The compound (2E,8E)-2,8-decadiene-1,10-diol has been identified in and isolated from natural sources like Chinese black cardamom (Amomum tsao-ko). mdpi.comresearchgate.netnih.govresearchgate.net

The synthesis of (2E,8E)-2,8-decadiene-1,10-diol has been achieved from diethyl (2E,8E)-deca-2,8-dienoate through reduction. mdpi.com This precursor can be derived from natural sources or synthesized. The reduction is typically carried out using a reducing agent like diisobutylaluminum hydride (DIBAL-H) in a suitable solvent such as dichloromethane (B109758) (DCM) at low temperatures. mdpi.com

Another approach involves the use of readily available natural products like L-tartaric acid to create chiral building blocks, which can then be elaborated into more complex diols. scispace.com This modular approach allows for the synthesis of a variety of chiral diol ligands by modifying the Grignard reagent used in the synthetic sequence. scispace.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency and yield of chemical syntheses are highly dependent on the optimization of reaction parameters. Key factors include solvent effects, temperature, and pressure, as well as the design and selection of catalysts and ligands.

Solvent Effects, Temperature, and Pressure Regimes

The choice of solvent can significantly influence the outcome of a reaction. For instance, in the iodocyclization of N-tosyl carbamates of secondary α-allenic alcohols to produce syn-1,2-diols, the regioselectivity is highly dependent on the solvent system, with ether/acetonitrile mixtures or dichloromethane providing optimal results. cdnsciencepub.com

Temperature is another critical parameter. The synthesis of (2E,8E)-2,8-decadiene-1,10-diol via the reduction of diethyl (2E,8E)-deca-2,8-dienoate involves cooling the reaction to -78 °C before warming to 0 °C. mdpi.com In enzymatic reactions, temperature control is crucial for maintaining enzyme activity and stability. For example, lipase-catalyzed polycondensations may be performed at temperatures ranging from 80 to 140 °C. acs.org

Pressure can also be manipulated to influence reaction outcomes. Reduced pressure is often employed in polycondensation reactions to remove volatile byproducts and shift the equilibrium towards product formation. acs.org

Catalyst Development, Screening, and Ligand Design

The development of effective catalysts and ligands is central to advancing synthetic methodologies. bohrium.comnih.govchemrxiv.org For diol synthesis, particularly in asymmetric catalysis, the design of chiral ligands is crucial for achieving high enantioselectivity. scispace.combohrium.com

Lanthanide-based catalysts have been explored for reactions like the Meerwein-Ponndorf-Verley (MPV) reduction, where the chiral diolate ligand influences the orientation of the substrate binding to the metal center. bohrium.com However, challenges such as oligomerization of the catalyst, which can lead to multiple catalytic sites and low enantioselectivity, need to be addressed. bohrium.com The use of sterically demanding groups on the diol ligands can help prevent this oligomerization. scispace.combohrium.com

The modular design of ligands, where subtle changes can be easily made, allows for rapid screening and optimization. scispace.com For example, a library of ferrocenyl diols has been synthesized and successfully applied in the hetero-Diels-Alder reaction, demonstrating how catalyst and ligand design can be used to control both reactivity and enantioselectivity. nih.gov

Table 2: Influence of Reaction Conditions on Diol Synthesis

ParameterEffectExampleReference
Solvent Influences regioselectivity and reaction rate.Ether/MeCN mixtures improve regioselectivity in iodocyclization for syn-1,2-diol synthesis. cdnsciencepub.com cdnsciencepub.com
Temperature Affects reaction kinetics and enzyme stability.Lipase-catalyzed reactions are often conducted at 80-140 °C. acs.org acs.org
Pressure Can drive equilibrium towards product formation.Reduced pressure is used in polycondensation to remove byproducts. acs.org acs.org
Catalyst/Ligand Determines selectivity and efficiency.Chiral diolate ligands influence enantioselectivity in lanthanide-catalyzed reductions. bohrium.com bohrium.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.mamatanginicollege.ac.inresearchgate.net These principles are increasingly being applied to the synthesis of this compound and other diols.

The use of biocatalysts, such as enzymes, is a prime example of green chemistry in action. acs.orgeuropa.eu These reactions often occur in aqueous media or even solvent-free systems, reducing the reliance on hazardous organic solvents. acs.orgimist.ma Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles. mdpi.com The use of renewable feedstocks, such as those derived from natural products, also aligns with green chemistry goals. matanginicollege.ac.in

Atom Economy and E-Factor Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wordpress.comjocpr.comacs.orgchemrxiv.org A higher atom economy signifies a more sustainable process with less waste generation. wordpress.com Addition reactions, for example, are considered highly atom-economical as they ideally incorporate all reactant atoms into the product. jocpr.com

The E-factor (Environmental Factor) is another important metric, defined as the ratio of the mass of waste produced to the mass of the desired product. chembam.com A lower E-factor indicates a more environmentally friendly process. By optimizing reactions to improve atom economy, the E-factor is consequently reduced.

In the context of this compound synthesis, applying green chemistry principles involves selecting synthetic routes with high atom economy and low E-factors. This can be achieved through the use of catalytic processes, which minimize the use of stoichiometric reagents, and by designing reactions that produce minimal or no byproducts. matanginicollege.ac.in

Table 3: Green Chemistry Metrics

MetricDefinitionGoal
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize
E-Factor Mass of waste / Mass of productMinimize

Development of Recyclable Catalytic Systems

The core of green chemistry often lies in catalysis, enabling reactions with high efficiency and selectivity while minimizing waste. For the synthesis of unsaturated diols like this compound, the development of robust, reusable catalysts is paramount. While direct research on recyclable catalysts for the synthesis of this specific diol is limited, principles can be drawn from the synthesis of analogous structures such as other unsaturated alcohols and dienes.

A key reaction for creating the double bonds in this compound is olefin metathesis. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are highly effective for these transformations. nobelprize.orgbeilstein-journals.org The challenge with these homogeneous catalysts is often their separation and reuse. Research has focused on immobilizing these catalysts on solid supports or using techniques like nanofiltration to recover them from the reaction mixture, thereby enhancing the sustainability of the process. mdpi.comanr.fr

Another relevant catalytic reaction is the selective oxidation of allylic alcohols. Studies have demonstrated the efficacy of platinum black as a reusable heterogeneous catalyst for the oxidation of various allylic alcohols. researchgate.net This catalyst system operates under organic solvent-free conditions using aqueous hydrogen peroxide, a green oxidant, and can be reused multiple times without significant loss of activity. researchgate.net While not directly applied to this compound, this methodology represents a viable green strategy for synthesizing related functional groups.

The table below summarizes examples of recyclable catalytic systems used for reactions pertinent to the synthesis of dienes and diols.

Catalyst SystemReaction TypeKey FeaturesRecyclability
Ruthenium-based Metathesis Catalysts (e.g., Grubbs, Hoveyda-Grubbs) Olefin Metathesis (e.g., Acyclic Diene Metathesis - ADMET)High efficiency in forming C=C bonds.Can be recycled via nanofiltration or immobilization on supports. mdpi.comanr.fr
Platinum Black / H₂O₂ Allylic Alcohol OxidationHeterogeneous, organic solvent-free, uses a green oxidant.Reusable for at least seven cycles with minimal activity loss. researchgate.net
Molybdenum Catalysts Epoxidation followed by transfer hydrogenationUsed for converting unsaturated esters to saturated diols.Applicable in multi-step syntheses from renewable precursors. researchgate.net

This table presents data on recyclable catalysts for relevant reaction types that could be applied to the synthesis of this compound, based on documented research for analogous compounds.

Use of Benign Solvents and Renewable Feedstocks

The principles of green chemistry strongly advocate for the replacement of hazardous organic solvents and the use of raw materials from renewable sources.

Benign Solvents: Traditional organic syntheses often employ volatile and toxic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). prepchem.com A greener approach involves using benign alternatives such as water, supercritical fluids, or ionic liquids. For instance, certain metathesis reactions have been successfully carried out in water, which is non-toxic, non-flammable, and inexpensive. nih.gov Performing reactions under solvent-free (neat) conditions represents the ideal scenario, a method that has proven effective in the oxidation of some cyclic ketones and allylic alcohols. researchgate.net The use of aqueous phases that can be reused for multiple production runs further minimizes waste and environmental impact. citrefine.com

Renewable Feedstocks: The chemical industry is increasingly looking towards biomass as a sustainable source of carbon. Lignocellulose, derived from agricultural and forestry residues, is a plentiful feedstock for producing bio-based chemicals. lookchem.comiiasa.ac.at Plant oils are another valuable renewable resource. For example, 10-undecenoic acid, derived from castor oil, can be used as a building block in acyclic diene metathesis (ADMET) polymerization to create long-chain unsaturated polymers, which could theoretically be broken down into smaller diene fragments. mdpi.com

A potential pathway to diols involves the use of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from cellulosic biomass. google.com Patents have described methods to convert HMF into various diols. google.com Similarly, 9-decenoates, which can be sourced from the metathesis of natural oils, have been used as a starting material to produce 1,10-decanediol, the saturated analogue of this compound. researchgate.net This indicates a clear potential for sourcing the carbon backbone of the target molecule from renewable materials.

The table below outlines potential renewable feedstocks and their conversion to relevant chemical precursors.

Renewable FeedstockDerived Precursor(s)Potential Application in Synthesis
Lignocellulosic Biomass 5-Hydroxymethylfurfural (HMF), FurfuralBuilding blocks for furan-based diols and other platform chemicals. iiasa.ac.atgoogle.com
Castor Oil 10-Undecenoic Acid, Ricinoleic AcidStarting materials for metathesis reactions to produce long-chain dienes and functionalized molecules. mdpi.com
Natural Oils (via Metathesis) 9-DecenoatesPrecursors for C10 diols. researchgate.net

This table illustrates how renewable resources can be converted into chemical intermediates relevant for the synthesis of compounds like this compound.

Mechanistic Investigations of Reactions Involving 2,8 Decadiene 1,10 Diol

Mechanistic Pathways of Oxidative Transformations (e.g., Epoxidation)

The epoxidation of an alkene is a well-established reaction that typically proceeds via the concerted transfer of an oxygen atom from a peroxy acid to the double bond. libretexts.org For 2,8-decadiene-1,10-diol, which possesses two double bonds, the reaction can lead to mono- or di-epoxides.

The generally accepted mechanism for epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), involves a "butterfly" transition state. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. libretexts.org This process is concerted, meaning all bond-forming and bond-breaking events occur in a single step.

Given the symmetrical nature of the non-conjugated diene in this compound, the two double bonds are expected to have similar reactivity towards epoxidation, assuming no other directing groups are present. The initial epoxidation would likely occur at either the C2-C3 or C8-C9 double bond to form the corresponding mono-epoxide. The formation of the diepoxide would follow a subsequent epoxidation of the remaining double bond.

In a related context, oxidative skeletal isomerization has been observed in the reaction of bicyclo[4.2.2]deca-2,4,7,9-tetraenes with m-CPBA, leading to the formation of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. This process is thought to proceed through an initial epoxidation followed by a series of rearrangements. researchgate.net While the acyclic nature of this compound makes such complex rearrangements less likely, this highlights the potential for epoxidation to initiate further transformations.

Addition Reactions to the Diene Moiety and Stereochemical Outcomes

Addition reactions to the double bonds of this compound would follow established electrophilic addition mechanisms. The stereochemical outcome of these reactions is dictated by the geometry of the double bonds (E or Z) and the nature of the attacking reagent.

For instance, the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) typically results in syn-addition, leading to the formation of a syn-diol. libretexts.org The mechanism involves the formation of a cyclic intermediate (an osmate ester in the case of OsO₄), which is subsequently hydrolyzed to yield the diol with the two hydroxyl groups on the same face of the original double bond. libretexts.org

Conversely, acid-catalyzed hydrolysis of an epoxide, formed as described in the previous section, results in anti-dihydroxylation. libretexts.org The mechanism involves the protonation of the epoxide oxygen, followed by a backside nucleophilic attack by water. This Sₙ2-type reaction leads to the formation of a diol with the two hydroxyl groups on opposite faces.

The stereoselectivity of addition reactions can be high. For example, iodocyclization of certain allenic alcohols can proceed with high diastereoselectivity (>50:1). cdnsciencepub.com While not directly applicable to a simple diene, this illustrates the principle of achieving high stereochemical control in addition and cyclization reactions of unsaturated alcohols.

Intermolecular and Intramolecular Cyclization Reactions

The presence of two double bonds and two hydroxyl groups in this compound provides the potential for various cyclization reactions.

Intramolecular cyclization could occur if the hydroxyl groups act as nucleophiles, attacking one of the double bonds. This type of reaction is often acid-catalyzed, where the protonation of a double bond generates a carbocation that is then trapped by an internal nucleophile. The regioselectivity of such a cyclization would depend on the relative stability of the resulting carbocation and the size of the ring being formed (Baldwin's rules).

For instance, the acid-catalyzed dehydration of alkanediols can lead to cyclic ethers, although this often competes with intermolecular etherification and elimination reactions. acs.org In a related example, the reaction of 7-(ω-hydroxyalkyl)bicyclo[4.2.2]deca-2,4,7,9-tetraenes with m-CPBA can lead to intramolecular cyclization, where a hydroxyl group acts as a nucleophile. researchgate.net

Intermolecular cyclization reactions, such as the Diels-Alder reaction, are also a possibility. While this compound itself is not a conjugated diene, it could potentially be isomerized to a conjugated system under certain conditions, which could then participate in [4+2] cycloadditions.

Theoretical and Experimental Insights into Reaction Selectivity

Detailed theoretical and experimental studies on the reaction selectivity of this compound are scarce. However, general principles of organic chemistry can provide insights.

The selectivity of reactions involving the two double bonds (chemoselectivity) would be influenced by steric and electronic factors. In the absence of other substituents, the two non-conjugated double bonds are electronically similar. However, the presence of the terminal hydroxyl groups could influence the reactivity of the nearby double bonds through inductive effects or by coordinating to catalysts.

The stereoselectivity of reactions is determined by the mechanism. As discussed, concerted reactions like epoxidation and syn-dihydroxylation are stereospecific, while stepwise reactions involving carbocation or other intermediates may lead to mixtures of stereoisomers. Asymmetric synthesis techniques, which employ chiral catalysts or reagents, can be used to achieve high enantioselectivity in reactions such as epoxidation or dihydroxylation. wiley.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying reaction mechanisms and predicting selectivity. rsc.org Such studies could elucidate the transition state geometries and energies for various reaction pathways of this compound, providing valuable insights into the factors controlling selectivity.

Role as a Building Block or Intermediate in Cascade Reactions

The multiple functional groups in this compound make it a potential building block for the synthesis of more complex molecules through cascade reactions. A cascade reaction, or tandem reaction, is a process involving two or more consecutive reactions where the subsequent reaction occurs as a result of the functionality formed in the previous step.

For example, an initial epoxidation of one double bond could be followed by an intramolecular cyclization initiated by one of the hydroxyl groups. This would be a type of epoxide-opening cascade.

The synthesis of 3,7-dimethyl-2,6-decadiene-1,10-diol, a related insect pheromone, has been achieved via a Claisen rearrangement, which is a key step in many synthetic cascades. redalyc.orgscielo.org.bo While this is a different isomer, it demonstrates how diene diols can be involved in powerful C-C bond-forming cascade reactions.

Advanced Spectroscopic and Structural Elucidation of 2,8 Decadiene 1,10 Diol and Its Research Derivatives

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the structural elucidation of molecules like 2,8-Decadiene-1,10-diol by providing detailed information about the fragmentation of a specific precursor ion. In an MS/MS experiment, ions of the target molecule are first selected in a mass analyzer, then subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure, offering insights into the location of functional groups and double bonds.

For a long-chain unsaturated diol such as this compound, the fragmentation in MS/MS is typically initiated at the hydroxyl groups and the carbon-carbon double bonds. Common fragmentation pathways include cleavage of the C-C bonds adjacent to the oxygen atoms and cleavages at or near the double bonds. The presence of double bonds influences the fragmentation, often leading to characteristic neutral losses and the formation of specific resonance-stabilized fragment ions.

To definitively locate the double bonds at the C2 and C8 positions, derivatization techniques are often employed prior to MS/MS analysis. Reagents that react specifically with the double bonds, such as dimethyl disulfide (DMDS), can form adducts. During CID, these derivatives fragment in a predictable manner, cleaving at the original site of unsaturation and producing ions that confirm the double bond positions.

The expected fragmentation patterns for this compound would involve initial dehydration (loss of H₂O) from the protonated molecule [M+H]⁺, followed by cleavage of the hydrocarbon chain. Key fragment ions would likely correspond to cleavages alpha to the hydroxyl groups and allylic cleavages related to the double bonds. The interpretation of the resulting spectrum allows for the unambiguous confirmation of the connectivity and key structural features of the molecule.

Table 1: Predicted Key Fragment Ions in MS/MS Analysis of Protonated this compound ([C₁₀H₁₈O₂]+H)⁺
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Possible Neutral LossInferred Structural Feature
171.14153.13H₂OLoss of a hydroxyl group
171.14135.122 x H₂OLoss of both hydroxyl groups
171.14125.10C₂H₅OHCleavage near the C1-hydroxyl group
171.1497.07C₄H₉OHCleavage adjacent to C2-C3 bond
171.1481.07C₅H₁₀OCleavage related to the C8 double bond

X-ray Crystallography for Solid-State Structural Determination (of suitable derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For a flexible and unsaturated molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. Therefore, analysis is often performed on a suitable crystalline derivative. The derivatization serves to introduce groups that encourage crystallization and may also rigidify the molecular conformation.

The process involves irradiating a single crystal of the derivative with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise positions of all atoms in the molecule can be determined, providing unambiguous information on bond lengths, bond angles, and torsional angles.

For a derivative of this compound, the crystallographic data would confirm the E or Z configuration of the double bonds at the C2 and C8 positions, which is difficult to ascertain by other methods. Furthermore, the analysis reveals the molecule's conformation in the solid state, showing how the flexible alkyl chain adapts to maximize favorable intermolecular interactions within the crystal lattice.

Theoretical and Computational Chemistry Studies of 2,8 Decadiene 1,10 Diol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, serve as powerful tools for investigating the fundamental electronic structure and predicting the chemical reactivity of molecules. researchgate.net For a molecule like 2,8-Decadiene-1,10-diol, these methods can provide detailed insights into electron distribution, orbital energies, and molecular stability. DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy in describing molecular properties. rsc.org Ab Initio methods, while more computationally demanding, can offer higher accuracy for specific properties. rsc.org These calculations would form the basis for understanding the molecule's behavior at a quantum-mechanical level.

A primary application of quantum chemical calculations is the analysis of molecular orbitals. For this compound, Frontier Molecular Orbital (FMO) theory would be particularly relevant. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, identifying nucleophilic sites. Conversely, the LUMO's characteristics point to sites susceptible to electrophilic attack. In the context of the diene moiety, the interaction between its HOMO and the LUMO of a dienophile is crucial for predicting the feasibility and outcome of pericyclic reactions like the Diels-Alder reaction. masterorganicchemistry.com

Furthermore, calculating the molecular electrostatic potential (MEP) would allow for the visualization of the charge distribution across the molecule. An MEP map would highlight electron-rich regions (typically colored red), such as those around the oxygen atoms of the hydroxyl groups, and electron-poor regions (colored blue), likely near the hydrogen atoms of the hydroxyl groups. This provides a clear, visual guide to predicting intermolecular interactions and the initial sites of chemical reactions.

The structural flexibility of the ten-carbon chain in this compound, with its multiple rotatable single bonds, gives rise to a large number of possible three-dimensional arrangements, or conformers. Determining the most stable conformers is critical, as they dominate the molecule's properties. Quantum chemical calculations can be used to perform a systematic conformational analysis. rsc.org This process involves optimizing the geometry of various potential conformers and calculating their relative energies. The conformer with the lowest energy is the most stable, and the energy differences between conformers allow for the prediction of their relative populations at a given temperature. Such studies on other flexible molecules have shown that even small energy differences can significantly impact which conformations are prevalent. mdpi.com

Illustrative Data: Relative Energies of Hypothetical Conformers This table presents hypothetical data to illustrate the typical output of a conformational energy analysis. The values are not based on actual experimental or calculated results for this compound.

ConformerMethod/Basis SetRelative Energy (kcal/mol)Description
ADFT (B3LYP/6-31G)0.00Global minimum, extended chain
BDFT (B3LYP/6-31G)+1.85Folded structure with potential intramolecular H-bond
CDFT (B3LYP/6-31G)+3.20Twisted chain conformation
DDFT (B3LYP/6-31G)+4.50Higher energy folded structure

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. An MD simulation of this compound would model the atomic motions based on a force field, allowing for a thorough exploration of its conformational landscape. rsc.org This approach is particularly useful for large, flexible molecules where a static analysis might miss important, transiently populated shapes. nih.govresearchgate.net

MD simulations are also exceptionally well-suited for studying solute-solvent interactions. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water), one could directly observe the formation and breaking of hydrogen bonds between the molecule's hydroxyl groups and the surrounding solvent. researchgate.net This would provide a detailed picture of its solvation shell, how it is oriented in a polar environment, and the dynamics of these crucial intermolecular interactions.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry is a valuable partner to experimental spectroscopy. DFT calculations can predict various spectroscopic parameters with a useful degree of accuracy, which can aid in the interpretation of experimental data or confirm a structural assignment. scirp.org For this compound, one could compute the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted shifts with an experimental spectrum can help assign each peak to a specific atom in the molecule. Similarly, calculating the vibrational frequencies can generate a theoretical Infrared (IR) spectrum, helping to identify the characteristic vibrational modes associated with its functional groups, such as O-H stretches from the alcohols and C=C stretches from the diene.

Illustrative Data: Predicted vs. Experimental ¹³C NMR Chemical Shifts This table presents hypothetical data to illustrate how predicted NMR data is compared with experimental results. The values are not based on actual measurements for this compound.

Carbon AtomPredicted Chemical Shift (ppm) (DFT/B3LYP)Experimental Chemical Shift (ppm)Difference (ppm)
C1 (-CH₂OH)63.562.8+0.7
C2 (=CH-)128.9129.5-0.6
C3 (=CH-)131.2130.7+0.5
C8 (=CH-)135.4134.9+0.5
C10 (-CH₂OH)64.163.2+0.9

Reaction Pathway Modeling and Transition State Analysis

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. For this compound, a key area of interest would be reactions involving the diene system, such as a Diels-Alder cycloaddition. wikipedia.org Computational methods can be used to map out the potential energy surface of the reaction, identifying the lowest-energy pathway from reactants to products. acs.org

A crucial part of this process is locating the transition state (TS) structure—the highest energy point along the reaction coordinate. rsc.org By calculating the energy of the reactants and the transition state, the activation energy barrier for the reaction can be determined. This value is directly related to the reaction rate. By modeling different possible pathways (e.g., endo vs. exo approaches in a Diels-Alder reaction), chemists can predict which product is kinetically favored. nih.govchemistrysteps.com This type of analysis provides a deep, mechanistic understanding of the molecule's reactivity that is often difficult to obtain through experiment alone.

Applications of 2,8 Decadiene 1,10 Diol in Polymer Science and Advanced Materials Research

Monomer in the Synthesis of Polyesters

2,8-Decadiene-1,10-diol serves as a valuable diol monomer for the production of unsaturated polyesters. The presence of olefinic double bonds within the polymer backbone imparts unique characteristics, offering sites for post-polymerization modification, cross-linking, or influencing the material's thermal and mechanical properties. Two primary polymerization techniques are employed for this purpose: traditional polycondensation and acyclic diene metathesis (ADMET) polymerization.

The most conventional route to polyesters involves the polycondensation of a diol with a dicarboxylic acid or its derivative. researchgate.net In this step-growth polymerization, this compound reacts with various dicarboxylic acids (such as adipic acid or sebacic acid) to form a polyester (B1180765) chain, with the elimination of a small molecule, typically water. researchgate.netnih.gov The reaction can be catalyzed by Brønsted or Lewis acids. nih.gov This direct dehydration polycondensation can be performed at elevated temperatures to drive the removal of water and shift the equilibrium towards the formation of high molecular weight polymers. acs.orgmdpi.com

Alternatively, enzymatic catalysis, often employing lipases, presents a greener approach for polycondensation under milder conditions. mdpi.combeilstein-journals.org For instance, studies on the polymerization of 1,4-butanediol (B3395766) with dicarboxylic acids have been successfully carried out using a lipase (B570770) from Mucor miehei. mdpi.com The incorporation of the unsaturated this compound unit into the polyester backbone is significant because the double bonds are preserved during the esterification process, yielding a linear unsaturated polyester. These internal double bonds can serve as reactive sites for subsequent cross-linking or other chemical modifications.

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization method for synthesizing unsaturated polymers from non-conjugated α,ω-dienes. mdpi.commdpi.com This technique relies on the use of transition metal catalysts, most notably ruthenium-based carbene complexes like Grubbs and Hoveyda-Grubbs catalysts (G2 and HG2). acs.orgencyclopedia.pub ADMET polymerization of diene monomers proceeds via the continuous removal of a small volatile olefin, such as ethylene (B1197577), which drives the reaction toward the formation of high molecular weight polymers. mdpi.com

In the context of this compound, it can be esterified first with a short, unsaturated carboxylic acid to form a larger α,ω-diene monomer, which is then subjected to ADMET polymerization. This approach is common in the synthesis of bio-based polyesters from monomers derived from plant oils like castor oil. mdpi.comacs.org The resulting unsaturated polyesters contain regularly spaced double bonds along the polymer chain. researchgate.net A key advantage of ADMET is its tolerance to various functional groups, allowing for the direct polymerization of monomers containing ester linkages. researchgate.netacs.org The reaction can be controlled to produce polymers with high molar mass (Mn > 30,000 g/mol ) and specific stereochemistry (cis/trans content) by modulating reaction conditions and catalyst choice. nih.govdntb.gov.ua

Catalyst TypeTypical MonomersKey Features of ADMET
Ruthenium-carbene complexes (G1, G2, HG2)α,ω-dienes, such as those derived from undecenoic acid and various diols. acs.orgencyclopedia.pubacs.orgForms high molecular weight unsaturated polymers. mdpi.com
Molybdenum-alkylidene catalystsα,ω-dienes, such as bis(undec-10-enoate) with isosorbide. acs.orgCan produce polyesters with very high molecular weights (up to 49,400 g/mol ) and promising tensile properties. acs.org
Stereoretentive Ru-dithiolate catalystsDienes designed for stereochemical control. nih.govAllows for control over cis/trans olefin content in the polymer backbone by modulating temperature. nih.gov

The properties of polyesters derived from this compound are intrinsically linked to their microstructure and architecture. A suite of analytical techniques is used for comprehensive characterization. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the polymer structure. mdpi.com It allows for the quantification of the cis and trans isomer content at the double bonds, which significantly affects the material's properties. nih.gov It can also be used to determine the composition of copolymers. researchgate.net

Gel Permeation Chromatography (GPC) : GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn) of the synthesized polymers, providing insight into the effectiveness of the polymerization reaction. nih.govmdpi.com

Differential Scanning Calorimetry (DSC) : DSC analysis reveals key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm). mdpi.comresearchgate.net For unsaturated polyesters, the stereochemistry of the double bonds has a profound impact on thermal behavior. For example, polymers with a higher trans-isomer content tend to have higher melting points compared to their high-cis counterparts. nih.gov

Thermogravimetric Analysis (TGA) : TGA is employed to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. mdpi.com

The stereochemistry of the double bonds in the this compound unit is a critical aspect of the polymer's microstructure. For instance, studies on analogous polyalkenamers have shown that a high cis-content can lead to amorphous materials with no detectable thermal transitions, while decreasing the cis-content can induce crystallinity and result in measurable melting points. nih.gov

Building Block for Polyurethanes and Polyethers

The terminal hydroxyl groups of this compound make it a suitable chain extender or a component of the polyester or polyether polyol soft segment in the synthesis of polyurethanes. google.comgoogle.com Polyurethanes are block copolymers typically formed from the reaction of a diisocyanate, a polyol (the soft segment), and a short-chain diol or diamine (the chain extender, part of the hard segment). google.com

By incorporating this compound, either as the chain extender or as a monomer unit within the polyol, unsaturation can be introduced into the polyurethane structure. google.com This functionality is valuable for several reasons:

It provides a site for subsequent cross-linking, for example through vulcanization, to convert a thermoplastic polyurethane into a thermoset material with enhanced mechanical properties and solvent resistance.

The double bonds can be used for grafting other molecules onto the polyurethane backbone, thereby modifying its surface properties or compatibility with other materials.

Similarly, this compound can be used in the synthesis of polyethers. Dehydrogenative cross-coupling reactions between diols and hydrosilanes, for example, can produce poly(silyl ether)s, demonstrating a pathway to incorporate such diols into ether-based polymer backbones. mdpi.com

Precursor for Cross-linked Networks and Resins

The internal diene functionality of this compound is a key feature that allows polymers derived from it to act as precursors for cross-linked networks and resins. Once the diol is incorporated into a linear polymer chain (e.g., a polyester or polyurethane), the double bonds along the backbone are available for further reaction. google.com

These reactive sites can be utilized to form covalent bonds between polymer chains, a process known as cross-linking. This transforms the material from a soluble, often thermoplastic, state into an insoluble and infusible thermoset network. There are several chemistries that can be employed for this purpose, including free-radical polymerization initiated by heat or UV radiation, vulcanization using sulfur-based systems, or thiol-ene "click" reactions. Thiol-ene chemistry, which involves the reaction of the alkene with a multifunctional thiol, is particularly efficient for creating uniform network structures. researchgate.net The resulting cross-linked materials often exhibit enhanced strength, stiffness, thermal stability, and chemical resistance compared to their linear precursors.

Development of Bio-based Polymers and Sustainable Material Platforms

There is a significant global effort to replace polymers derived from fossil fuels with sustainable alternatives made from renewable feedstocks. encyclopedia.pubmdpi.com Bio-based polymers are derived from renewable resources such as plant oils, sugars, and other forms of biomass. mdpi.commdpi.com Long-chain aliphatic diols and dicarboxylic acids, which are key monomers for high-performance polyesters and polyamides, can be sourced from plant oils like castor oil. mdpi.comacs.org

This compound fits well within this paradigm. Its structural motifs are similar to other bio-derivable chemicals, such as undecenoic acid, which is obtained from castor oil and serves as a precursor for a variety of polymer monomers. acs.orgresearchgate.net The synthesis of monomers for ADMET polymerization, for example, frequently utilizes building blocks from castor oil and other plant-derived chemicals. acs.orgmdpi.com Therefore, this compound represents a potentially valuable bio-based platform chemical.

The use of this diol in ADMET and polycondensation reactions contributes to the creation of partially or fully bio-based polyesters. mdpi.comacs.org These materials are attractive not only for their reduced carbon footprint but also for their potential biodegradability, offering a more environmentally benign end-of-life scenario compared to conventional plastics. mdpi.commdpi.com The development of efficient catalytic systems for the polymerization of such bio-based monomers under mild conditions is a key area of research aimed at making these sustainable materials commercially viable alternatives to their petrochemical counterparts. encyclopedia.pubdntb.gov.ua

Functionalization of Polymer Backbones and Surfaces via the Diene Moiety

The presence of a non-conjugated diene within the this compound structure offers a reactive handle for the chemical modification of polymer backbones and surfaces. This functionality can be exploited to introduce specific chemical groups, graft other polymer chains, or create cross-linked networks, thereby tailoring the material's properties for specific applications.

One of the primary methods for leveraging the diene moiety is through "grafting-to" techniques. In this approach, pre-synthesized polymer chains with reactive end-groups can be attached to a polymer backbone containing diene units. Click chemistry reactions, such as the triazolinedione (TAD)–diene Diels-Alder cycloaddition, have proven to be highly efficient for this purpose. acs.org For instance, a polymer backbone could be initially synthesized incorporating this compound, leaving the diene units available for subsequent modification. Then, polymers with α-TAD functionality could be grafted onto this backbone, achieving high grafting densities in short reaction times. acs.orgresearchgate.net This methodology allows for the creation of well-defined graft copolymers with precise control over the graft length and density. wiley.com

The diene functionality also allows for the surface modification of materials. A substrate polymer film containing this compound could have its surface properties altered by reacting the exposed diene groups. For example, techniques like surface-initiated atom transfer radical polymerization (ATRP) could be employed, where an initiator is anchored to the diene, followed by the growth of a new polymer chain from the surface. wiley.com This would create a "brush" of polymer chains on the surface, which can significantly alter properties like wettability, friction, and biocompatibility. mdpi.comacs.org Furthermore, photochemical methods could be utilized for spatially resolved functionalization of surfaces containing these diene units. nih.gov

Another significant application of the diene moiety is in acyclic diene metathesis (ADMET) polymerization. While ADMET is primarily a polymerization technique, the resulting unsaturated polymer backbone is itself amenable to further functionalization. The double bonds remaining in the polymer chain after ADMET can undergo various chemical transformations, including epoxidation, hydrogenation, or the addition of functional groups via thiol-ene reactions. rsc.org This post-polymerization modification allows for the synthesis of a wide range of functional polymers from a single unsaturated precursor. acs.orgresearchgate.net

The reactivity of the diene in this compound could also be utilized in vulcanization processes, similar to the cross-linking of diene rubbers. wiley.com By incorporating this diol into a polymer matrix, the diene units can form cross-links upon treatment with appropriate agents, leading to the formation of thermoset materials with enhanced mechanical strength and thermal stability. The presence of the hydroxyl groups could further influence the curing process and the final properties of the cross-linked network.

Applications in Specialty Chemicals (excluding fragrances/agrochemicals/pharmaceuticals directly)

The dual functionality of this compound makes it a promising candidate for the synthesis of various specialty chemicals, particularly in the realm of coatings and adhesives. wipo.intepo.orggoogle.com Its ability to participate in polymerization through either its hydroxyl groups or its diene units, or both, allows for the creation of polymers with unique architectures and properties.

In the context of polyester and polyurethane synthesis, this compound can be used as a specialty diol monomer. The incorporation of this diol into a polyester or polyurethane backbone would introduce unsaturation along the polymer chain. mdpi.commdpi.com This unsaturation can serve as a site for subsequent cross-linking, for example, through UV curing or oxidative drying mechanisms, which is highly desirable in the formulation of coatings and adhesives. The long aliphatic chain of the decadiene segment would also be expected to impart flexibility and hydrophobicity to the resulting polymer. Long-chain diols are known to influence the thermal and mechanical properties of polyesters. acs.orgacs.org

Acyclic Diene Metathesis (ADMET) polymerization of this compound itself could lead to the formation of unsaturated polyalcohols. acs.orgresearchgate.net These polymers, possessing regularly spaced hydroxyl and vinyl groups along the backbone, would be of interest as specialty polyols. Such polyols could be used as precursors for a variety of materials, including polyurethanes with tailored properties. The hydroxyl groups would react with isocyanates to form the urethane (B1682113) linkages, while the remaining double bonds could be used for post-curing or other modifications. The synthesis of polymers with precisely placed functional groups is a key advantage of ADMET polymerization. researchgate.net

The combination of hydroxyl and diene functionalities in a single molecule is also advantageous for creating polymer networks with enhanced adhesion. The hydroxyl groups can form strong hydrogen bonds with substrates, promoting adhesion, while the diene units can participate in cross-linking reactions to build cohesive strength within the adhesive or coating film. The use of functional diene monomers is a known strategy to enhance the performance of adhesives. alibaba.com

Below is a table summarizing the potential polymerization reactions involving this compound and the resulting polymer types for specialty chemical applications.

Polymerization Method Reactive Functionality of this compound Potential Co-monomers Resulting Polymer Type Potential Application Area
PolycondensationDiolDiacids, Diesters, IsocyanatesUnsaturated Polyesters, Unsaturated PolyurethanesCoatings, Adhesives
ADMET PolymerizationDieneSelf-polymerization or with other dienesUnsaturated PolyalcoholsSpecialty Polyols for Polyurethanes
Radical PolymerizationDieneVinyl monomers (e.g., acrylates, styrene)Copolymers with pendant hydroxyl groupsFunctional Resins
Grafting-to ReactionsDienePolymers with reactive end-groups (e.g., TAD)Graft CopolymersCompatibilizers, Surface Modifiers

The research into long-chain functional monomers derived from renewable resources is an active area, and while specific data on this compound is emerging, the established chemistry of diols and dienes strongly supports its potential in these advanced applications. nih.govmdpi.comoup.com

2,8 Decadiene 1,10 Diol in Catalysis and Asymmetric Synthesis Research

Role as a Ligand Precursor in Metal-Organic Chemistry

While direct reports on the use of 2,8-decadiene-1,10-diol as a ligand precursor are not extensively documented in the scientific literature, its structure suggests potential pathways for the synthesis of novel ligands for metal-organic chemistry. The terminal hydroxyl groups can be chemically modified to introduce coordinating moieties such as phosphines, amines, or N-heterocyclic carbenes (NHCs). The olefinic bonds within the backbone could also participate in coordination to a metal center or be used to tune the steric and electronic properties of the resulting ligand.

The general approach to synthesizing such ligands would involve the functionalization of the diol, followed by complexation with a metal precursor. For instance, conversion of the hydroxyl groups to leaving groups (e.g., tosylates or halides) would allow for nucleophilic substitution with phosphide (B1233454) or amine reagents. Alternatively, oxidation of the diol to the corresponding dialdehyde (B1249045) could open pathways to Schiff base ligands through condensation with primary amines. alternative-therapies.com The resulting ligands, featuring a flexible ten-carbon backbone with coordinating groups at each end, could act as bidentate ligands, forming stable chelate complexes with transition metals. The specific nature of the coordinating atoms and the metal center would dictate the catalytic activity of the resulting complex.

Substrate in Metal-Catalyzed Transformations

The carbon-carbon double bonds in this compound make it a suitable substrate for a variety of metal-catalyzed reactions, including olefin metathesis and selective hydrogenation or dehydrogenation.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. wikipedia.org The presence of two double bonds in this compound makes it a candidate for intramolecular ring-closing metathesis (RCM) or intermolecular acyclic diene metathesis (ADMET) polymerization.

A significant study in the field of olefin metathesis utilized a derivative of this compound to elucidate the reaction mechanism. Specifically, cis,cis-1,1,1,10,10,10-hexadeutero-2,8-decadiene was employed in a mechanistic investigation that coupled isotopic labeling with stereochemical analysis. uwindsor.ca This experiment helped to confirm the non-pairwise exchange mechanism of olefin metathesis, a fundamental aspect of how these catalysts operate. uwindsor.ca The reaction of this deuterated diene derivative yielded labeled cyclohexene (B86901) and butene, providing crucial insights into the formation of the metallacyclobutane intermediate. uwindsor.ca

While the RCM of a simple this compound would lead to an eight-membered ring, which can be thermodynamically challenging to form, the reaction is a powerful tool for the synthesis of macrocycles. harvard.edu The success of such a reaction would depend on the catalyst used and the reaction conditions, such as concentration, to favor intramolecular cyclization over intermolecular polymerization. harvard.edu

Cross-metathesis (CM) of this compound with other olefins presents a pathway to functionalized, long-chain unsaturated alcohols. organic-chemistry.orgcaltech.edu The selectivity of such a reaction would be influenced by the nature of the cross-partner and the catalyst employed. organic-chemistry.org

Metathesis Reaction Type Substrate/s Catalyst Type Potential Product/s Reference
Mechanistic Studycis,cis-1,1,1,10,10,10-hexadeutero-2,8-decadieneTungsten-basedLabeled cyclohexene and 2-butene uwindsor.ca
Ring-Closing Metathesis (RCM)This compoundRuthenium-based (e.g., Grubbs' catalysts)8-membered cyclic ether (after derivatization) or carbocycle harvard.edu
Cross-Metathesis (CM)This compound and a partner olefinRuthenium or Molybdenum-basedFunctionalized long-chain unsaturated diols organic-chemistry.orgcaltech.edu

Selective Hydrogenation and Dehydrogenation

The selective hydrogenation of the double bonds in this compound could yield various products, including 2-decene-1,10-diol, 8-decene-1,10-diol, or the fully saturated 1,10-decanediol (B1670011). The outcome of the reaction would be highly dependent on the catalyst and reaction conditions. For instance, catalysts based on palladium or platinum are commonly used for the hydrogenation of alkenes. researchgate.netoaepublish.com Achieving selective hydrogenation of one double bond over the other in a non-symmetrical diene can be challenging but may be possible through the use of catalysts with specific steric or electronic properties or by employing protecting groups.

Conversely, the dehydrogenation of the terminal hydroxyl groups could lead to the formation of the corresponding dialdehyde, 2,8-decadien-1,10-dial, or hydroxy-aldehyde. Oxidative dehydrogenation of saturated long-chain diols, such as 1,10-decanediol, has been reported using various methods, including gas-phase catalysis over silver catalysts or using reagents like sodium hypochlorite (B82951) in the presence of a catalyst. google.com It is plausible that similar methods could be applied to this compound, provided the olefinic bonds are stable under the oxidative conditions.

Transformation Potential Catalyst/Reagent Potential Product Analogous Reaction Reference
Selective HydrogenationPd/C, PtO₂, Wilkinson's catalyst2-Decene-1,10-diol, 8-Decene-1,10-diol, 1,10-Decanediol researchgate.netoaepublish.com
Oxidative DehydrogenationAg catalyst (gas phase), NaOCl/TEMPO2,8-Decadien-1,10-dial google.com

Use in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern synthesis. While there are no specific reports detailing the use of this compound in organocatalytic systems, its structure lends itself to potential applications.

The hydroxyl groups of this compound could potentially act as hydrogen-bond donors, participating in the activation of substrates in a manner similar to other diol-based organocatalysts. Chiral versions of this compound, if synthesized, could be explored as chiral ligands or catalysts in asymmetric transformations.

As a substrate, the double bonds of this compound could undergo a variety of organocatalyzed reactions. For example, enantioselective epoxidation of the double bonds could be achieved using chiral organocatalysts, leading to the formation of chiral diepoxides, which are valuable synthetic intermediates. Furthermore, the diol could potentially be a substrate in organocatalytic addition reactions to the double bonds.

The exploration of this compound in organocatalysis remains an open area for research, with the potential for the development of novel catalytic systems and synthetic methodologies.

Biochemical and Biotechnological Research Perspectives on 2,8 Decadiene 1,10 Diol

Biosynthetic Pathways and Natural Occurrence

2,8-Decadiene-1,10-diol has been identified as a natural product, most notably isolated from the fruits of Amomum tsao-ko, a perennial herb belonging to the Zingiberaceae (ginger) family. nih.govresearchgate.net This plant, commonly known as black cardamom or 'tsao-ko', is a well-regarded spice in Asian cuisine and is utilized in traditional medicine for various ailments. arabjchem.orgnih.gov

Phytochemical investigations into Amomum tsao-ko have revealed a diverse array of chemical constituents, including terpenoids, flavonoids, diarylheptanoids, and various aliphatic alcohols. researchgate.netrsc.org Within this complex mixture, (2E,8E)-2,8-decadiene-1,10-diol was successfully isolated and its structure elucidated. researchgate.net While the precise biosynthetic pathway leading to this compound in A. tsao-ko has not been fully detailed in the literature, it is likely derived from fatty acid metabolism, a common origin for long-chain unsaturated alcohols in plants. This process often involves a series of enzymatic desaturation and hydroxylation steps.

Further research on A. tsao-ko has led to the isolation of other structurally related aliphatic alcohols, highlighting a potentially shared biosynthetic origin. One such compound, 1,10-diacetate-2,8-decadiene-1,10-diol, was identified for the first time from a natural source in this plant. rsc.org The presence of both the diol and its di-acetylated form suggests the activity of specific acetyltransferase enzymes within the plant's metabolic machinery.

Table 1: Selected Aliphatic Compounds Isolated from Amomum tsao-ko

Compound Name Molecular Formula Natural Source Confirmed Citation
(2E,8E)-2,8-Decadiene-1,10-diol C10H18O2 Yes nih.govresearchgate.net
1,10-diacetate-2,8-decadiene-1,10-diol C14H22O4 Yes rsc.org
(E)-1-acetyl-8-decene-1,10-diol (tsaokol B) C12H22O3 Yes mdpi.com
(2E,8E)-1-acetyl-2,8-decadiene-1,10-diol (tsaokol A) C12H20O3 Yes nih.govresearchgate.net

Enzyme-Mediated Transformations of Analogous Diols or Precursors

While specific studies on the enzyme-mediated transformation of this compound are not extensively documented, research on analogous diol structures provides significant insight into potential biotechnological applications. Enzymes, particularly from the oxidoreductase and lipase (B570770) families, are powerful tools for modifying diols with high selectivity.

One major area of investigation is the use of alcohol dehydrogenases (ADHs) for the synthesis and modification of diols. For instance, ADHs are employed in the stereoselective reduction of 1,4-diaryl-1,4-diones to produce chiral diols with high purity. mdpi.com This demonstrates the potential for enzymes to create specific stereoisomers of diols, which can be crucial for their biological activity.

Another approach involves the dynamic kinetic asymmetric transformation (DYKAT) of diols. A combination of a lipase enzyme and a ruthenium catalyst has been successfully used to convert racemic 1,5-diols into enantiomerically pure diacetates. acs.org This method could theoretically be applied to this compound to produce chiral acetylated derivatives.

Furthermore, enzymes can catalyze the oxidation of diols to form other valuable chemical structures, such as lactones. Horse liver alcohol dehydrogenase (HLADH), for example, has been used to mediate the transformation of various diols into lactones, a reaction of significant interest in the synthesis of flavor and fragrance compounds. nih.gov Cytochrome P450 enzymes are also known to be involved in a wide range of oxidative transformations, including the hydroxylation and epoxidation of unsaturated compounds, which could represent another avenue for the enzymatic modification of this compound. uq.edu.au

Table 2: Examples of Enzyme-Mediated Transformations of Analogous Diols

Enzyme/Catalyst System Substrate Type Transformation Product Citation
Alcohol Dehydrogenases (ADHs) 1,4-Diaryl-1,4-diones Stereoselective reduction Chiral 1,4-diols mdpi.com
Lipase and Ruthenium Catalyst 1,5-Diols Dynamic kinetic asymmetric transformation Enantiopure diacetates acs.org
Horse Liver Alcohol Dehydrogenase (HLADH) Diols Oxidative lactonization Lactones nih.gov

Investigation into its Role in Microbial Metabolism

Microbial volatile organic compounds (MVOCs) are a vast array of metabolites produced by fungi and bacteria during their life cycles. swesiaq.se These compounds are involved in microbial communication, defense mechanisms, and interactions with the surrounding environment. The chemical classes of MVOCs are diverse and include alcohols, ketones, esters, and terpenes. cassen.ca

The production of MVOCs is highly dependent on the microbial species, the substrate they are growing on, and environmental factors like pH and temperature. swesiaq.se Common examples of volatile alcohols produced by microbes include 3-methyl-1-butanol, 2-pentanol, and 1-octen-3-ol, the last of which is well-known for its characteristic mushroom-like odor. cassen.ca These compounds can play a significant role in the spoilage of food and can also act as biocontrol agents against plant pathogens. mdpi.comfrontiersin.org

To date, this compound has not been explicitly identified as an MVOC in published research. However, given its structure as an unsaturated C10 diol, it possesses the volatility and chemical characteristics consistent with other known MVOCs. Its structural similarity to other microbially produced alcohols suggests that it could potentially be a product of microbial metabolism under specific conditions. Further research, such as the analysis of the volatile profiles of various microorganisms, would be necessary to determine if this compound or its derivatives are produced in microbial systems and to understand their potential ecological roles.

Table 3: Examples of Common Microbial Volatile Organic Compounds (MVOCs)

Compound Name Chemical Class Commonly Produced By Citation
3-Methyl-1-butanol Alcohol Fungi and Bacteria cassen.camdpi.com
1-Octen-3-ol Alcohol Fungi cassen.ca
2-Pentanol Alcohol Fungi cassen.ca
Geosmin Terpenoid Actinobacteria, Fungi cassen.ca
2-Heptanone Ketone Fungi cassen.ca

Future Research Directions and Emerging Avenues for 2,8 Decadiene 1,10 Diol

Exploration of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

While 2,8-decadiene-1,10-diol can be isolated from natural sources such as Amomum tsao-ko, developing efficient and stereoselective synthetic routes is crucial for its widespread study and application. nih.govresearchgate.net Future research should focus on methodologies that offer high yields and control over the stereochemistry of the double bonds (E/Z isomers).

One established synthetic approach involves the reduction of a corresponding dienoate. mdpi.com For example, (2E,8E)-2,8-decadiene-1,10-diol has been synthesized by the reduction of diethyl (2E,8E)-deca-2,8-dienoate using diisobutylaluminum hydride (DIBAL-H) in dichloromethane (B109758) at low temperatures. mdpi.com This method provides a direct route to the diol from the ester precursor. mdpi.com

Future investigations could explore alternative and potentially more sustainable synthetic strategies. Drawing inspiration from synthetic methods for related polyunsaturated diols, techniques such as those used for diyne-diols could be adapted. rsc.org These might involve coupling reactions catalyzed by transition metals like copper(I) iodide to construct the carbon backbone, followed by selective reduction of alkyne groups to alkenes. rsc.org Research into catalytic dehydration of saturated diols, such as 1,10-decanediol (B1670011), could also be fine-tuned to control the position of the resulting double bonds, although this currently yields other isomers like 1,9-decadiene. acs.org

Precursor CompoundKey Reagents/CatalystsResulting ProductPotential Research Focus
Diethyl (2E,8E)-deca-2,8-dienoateDiisobutylaluminum hydride (DIBAL-H)(2E,8E)-2,8-decadiene-1,10-diol mdpi.comOptimization of reaction conditions for yield and purity.
Bromoalkyne and (E)-2-penten-4-yn-1-olCuI, Piperidine(2Z,8E)-2,8-Decadiene-4,6-diyne-1,10-diol (related structure) rsc.orgAdapting coupling strategies for non-conjugated diene synthesis.
1,10-Decanediolγ-Al₂O₃ (catalyst)1,9-Decadiene (related structure) Development of catalysts for selective positional dehydration.

Design and Synthesis of Advanced Materials with Tunable Properties

The bifunctional nature of this compound, with its two hydroxyl groups and two polymerizable double bonds, makes it an excellent candidate for a monomer in polymer synthesis. Future research can focus on incorporating this diol into polyesters, polyurethanes, and other polymers to create advanced materials with unique, tunable properties.

A promising avenue is the synthesis of aliphatic polyesters through polycondensation with dicarboxylic acids, such as succinic acid. mdpi.com While studies have been conducted on polyesters using saturated diols like 1,10-decanediol, the inclusion of this compound would introduce unsaturation into the polymer backbone. mdpi.com These double bonds can serve as sites for post-polymerization modification, such as cross-linking through vulcanization or thiol-ene click chemistry, allowing for the tuning of mechanical properties like elasticity and thermal stability. This would enable the creation of novel biodegradable elastomers or thermosets.

Polymer TypeCo-monomer ExampleKey Feature from this compoundPotential Tunable Property
Polyester (B1180765)Succinic Acid mdpi.comAlkene groups in backboneCross-link density, biodegradability, elasticity.
PolyurethaneDiisocyanatesAlkene groups in soft segmentFlexibility, thermal stability, surface functionalization.
PolyetherEpoxidesPendant alkene groupsGrafting sites for other polymers or functional molecules.

Integration into Hybrid Systems and Nanomaterials

The development of organic-inorganic hybrid materials is a rapidly growing field. The hydroxyl groups of this compound can be used to anchor the molecule to inorganic surfaces or to react with precursors for inorganic networks, such as alkoxysilanes.

Inspired by research using diols like propylene (B89431) glycol to modify tetraethyl orthosilicate (B98303) (TEOS) for creating hybrid systems, this compound could be used to synthesize functionalized silane (B1218182) monomers. researchgate.net These monomers can then undergo sol-gel processing, potentially in the presence of nanoparticles like calcium hydroxide (B78521) or titanium dioxide, to form integrated hybrid materials. researchgate.net The diene moieties within the resulting organic-inorganic network would offer sites for further reactions, enabling the covalent linkage of other functional components or the formation of an interpenetrating polymer network. Such hybrid systems could find applications as advanced coatings, consolidants for materials like wood, or functional nanocomposites. researchgate.net

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biotechnology

Significant potential lies at the intersection of chemistry, materials science, and biotechnology. The known anti-inflammatory properties of this compound provide a strong starting point for interdisciplinary research. nih.govarabjchem.org The compound has been shown to inhibit the production of nitric oxide and prostaglandin (B15479496) E2 in lipopolysaccharide-stimulated cells by downregulating key inflammatory proteins. nih.govresearchgate.net This effect is mediated through the inactivation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-κB (NF-κB) signaling pathway. nih.govarabjchem.org

Future research should focus on:

Medicinal Chemistry: Synthesizing a library of this compound analogs to establish structure-activity relationships. This could involve modifying the chain length, the position and stereochemistry of the double bonds, and derivatizing the hydroxyl groups to optimize bioactivity and explore other therapeutic targets. rsc.org

Biotechnology: Investigating the biosynthetic pathway of this compound in Amomum tsao-ko. Understanding its natural production could lead to metabolic engineering of microorganisms or plants for sustainable and large-scale synthesis.

Biomaterials: Leveraging its biological activity by incorporating this compound into biomaterials. For example, it could be used to create anti-inflammatory polymer coatings for medical implants or as a component in drug delivery systems designed to treat inflammatory disorders. nih.gov

Reported Biological ActivityMolecular Target/PathwayInterdisciplinary Research Avenue
Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production nih.govDownregulation of iNOS and COX-2 expression nih.govDevelopment of novel anti-inflammatory agents.
Suppression of pro-inflammatory cytokines (IL-6, TNF-α) arabjchem.orgInactivation of MAPK and NF-κB pathways nih.govarabjchem.orgCreation of functional biomaterials with inherent anti-inflammatory properties.
Inhibition of Sphingosine Kinases (SPHK) rsc.orgSPHK1 and SPHK2 enzymes rsc.orgExploring potential applications in cancer therapy and other diseases involving sphingolipid metabolism.

Q & A

Q. What are the primary natural sources and isolation methods for 2,8-Decadiene-1,10-diol?

this compound is primarily isolated from Amomum tsao-ko (a Chinese medicinal plant). The compound is extracted using ethanol or methanol via Soxhlet extraction, followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Structural confirmation is achieved through NMR (¹H, ¹³C) and mass spectrometry .

Q. How is the stereochemistry of this compound characterized?

Stereochemical analysis involves nuclear Overhauser effect (NOE) NMR experiments to determine double-bond configurations (E/Z). Computational methods, such as density functional theory (DFT), may corroborate experimental data. For example, the 8E configuration in related diols is confirmed via coupling constants and NOESY correlations .

Q. What in vitro models are used to assess its bioactivity?

Common models include:

  • RAW264.7 macrophages for anti-inflammatory studies (e.g., LPS-induced TNF-α/IL-6 suppression).
  • 3T3-L1 adipocytes for metabolic activity analysis (e.g., lipid accumulation assays).
  • RBL-2H3 cells for anti-allergy research (antigen-induced degranulation inhibition) .

Advanced Research Questions

Q. What mechanistic insights explain its anti-inflammatory activity?

this compound inhibits LPS-induced inflammatory responses by:

  • MAPK pathway suppression : Downregulating phosphorylated ERK, JNK, and p38 via Western blot.
  • NF-κB inactivation : Reducing nuclear translocation of p65 subunit, confirmed by immunofluorescence and luciferase reporter assays.
  • Cytokine modulation : ELISA-based quantification shows reduced TNF-α, IL-1β, and IL-6 secretion .

Q. How can researchers address contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Cell line variability : RAW264.7 vs. primary macrophages may exhibit differential receptor expression.
  • Concentration gradients : Dose-dependent effects (e.g., 10–100 μM) should be validated via IC₅₀ calculations.
  • Assay conditions : LPS exposure time (e.g., 6 vs. 24 hours) impacts cytokine profiles. Cross-validation with multiple assays (e.g., qPCR, ELISA) is critical .

Q. What experimental strategies optimize its bioactivity in metabolic studies?

  • Synergistic combinations : Co-treatment with polyphenols (e.g., resveratrol) enhances adipocyte differentiation inhibition.
  • Structure-activity relationship (SAR) : Modifying hydroxyl groups or double-bond positions (e.g., synthesizing analogs like 2,8-decadiene-4,6-diyne-1,10-diol) to improve potency .

Q. How is equilibrium binding analysis performed for diol-DNA/Protein interactions?

  • Equilibrium dialysis : Quantify binding constants (Ka) using spectrophotometric or fluorescence-based detection.
  • Scatchard plots : Analyze ligand-receptor interactions (e.g., BP-9,10-diol-DNA binding) to determine binding stoichiometry and affinity .

Q. What safety protocols are essential for handling this compound?

  • Storage : Stable at 2–8°C in inert atmospheres; incompatible with strong acids/oxidizers (e.g., HNO₃, KMnO₄).
  • Decomposition : Avoid high heat (>200°C) to prevent toxic fumes (e.g., CO, aldehydes).
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .

Q. How can computational modeling predict its pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular docking : Simulate binding to MAPK or NF-κB targets using AutoDock Vina or Schrödinger Suite .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Stereochemical purity : Chiral column chromatography or asymmetric catalysis ensures enantiomeric excess (>95%).
  • Yield optimization : Microwave-assisted synthesis reduces reaction time vs. traditional reflux methods .

Methodological Resources

  • Structural analysis : NMR (Bruker Avance III), HR-MS (Agilent 6545 Q-TOF).
  • Bioassays : ELISA kits (R&D Systems), Luciferase reporter plasmids (Promega).
  • Data validation : Prism 9 for dose-response curves; PyMol for 3D docking visualization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.